molecular formula C15H26O B1674693 Ledol CAS No. 577-27-5

Ledol

Cat. No. B1674693
CAS RN: 577-27-5
M. Wt: 222.37 g/mol
InChI Key: AYXPYQRXGNDJFU-AQEIEYEASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ledol is a poisonous sesquiterpene . It can cause cramps, paralysis, and delirium . It is found in labrador tea, an herbal tea made from three closely related species . It is also an antifungal, toxic sesquiterpenoid, which exhibits expectorant and antitussive effects .


Synthesis Analysis

A 1,4-alkyl shift proposed as part of the carbocation cyclization/rearrangement leading to this compound is not energetically viable . Instead, a previously proposed mechanism that avoids such a shift is greatly preferred .


Molecular Structure Analysis

The molecular formula of this compound is C15H26O . The molecular weight is 222.37 g/mol . The structure includes 6 defined stereocentres .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 293.9±8.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 61.9±6.0 kJ/mol . The index of refraction is 1.492 . The molar refractivity is 67.1±0.3 cm³ . It has 1 hydrogen bond acceptor and 1 hydrogen bond donor .

Scientific Research Applications

LED Technology in Plant Biology and Horticulture

Research has highlighted the significant role of LED (Light Emitting Diodes) technology in various scientific applications, particularly in the field of plant biology and horticulture. The LEDA Traitbase database, for instance, serves as a crucial resource for fundamental research on plant biodiversity, coexistence, macro-ecological patterns, and plant functional responses, emphasizing the application of LED technology in studying plant traits (Kleyer et al., 2008). Furthermore, LEDs have been acknowledged for their potential in improving the physiological responses of cucumber seedlings, highlighting the importance of blue and red photon flux ratios in plant growth and development (Hernández & Kubota, 2016). This is corroborated by Bantis et al. (2018), who review the recent advancements in horticulture and floriculture utilizing LEDs, suggesting their significant impact on crop yield, nutritional value, and post-harvest quality (Bantis et al., 2018).

LEDs in Medical and Health Sciences

In medical sciences, LEDs have shown promising results in various applications. For example, studies on large endolymphatic duct and sac syndrome (LEDS) provide insights into inner ear malformations and their implications for hearing loss, illustrating the medical application of LED technology beyond its conventional uses (Koesling et al., 2006). Additionally, LEDs have been utilized in therapeutic interventions, such as improving cognitive performance in patients with chronic, mild traumatic brain injury, underscoring the potential of red and near-infrared LEDs in enhancing mitochondrial function and regional cerebral blood flow (Naeser et al., 2014).

LEDs in Analytical Chemistry and Environmental Science

In the realm of analytical chemistry, LEDs have revolutionized detection and measurement systems. Macka et al. (2014) discuss the roles of LEDs in analytical chemistry, including their application in fluorescence lifetime measurement and as efficient light sources for analytical devices (Macka et al., 2014). The environmental application of LEDs is further exemplified by Jo and Tayade (2014), who review the use of LEDs in photocatalytic dye degradation, demonstrating their energy efficiency and potential for environmental remediation (Jo & Tayade, 2014).

Safety and Hazards

Ledol is a poisonous sesquiterpene . It can cause cramps, paralysis, and delirium .

properties

IUPAC Name

(1aS,4S,4aR,7S,7aR,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXPYQRXGNDJFU-AQEIEYEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CC[C@]2(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

577-27-5
Record name (+)-Ledol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ledol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99XJ3YS21U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ledol
Reactant of Route 2
Reactant of Route 2
Ledol
Reactant of Route 3
Ledol
Reactant of Route 4
Ledol
Reactant of Route 5
Ledol
Reactant of Route 6
Ledol

Q & A

Q1: What is the molecular formula and weight of ledol?

A1: this compound has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.

Q2: In what plant species is this compound predominantly found?

A2: this compound is frequently identified in the essential oils of:

  • Rhododendron tomentosum (Marsh rosemary) [, , ]
  • Various Eucalyptus species [, , , ]
  • Ledum palustre [, , ]
  • Baccharis trimera []
  • Cistus ladaniferus []

Q3: Are there different chemotypes of plants containing this compound?

A3: Yes, research indicates the presence of chemotypes within species like Rhododendron tomentosum. For instance, one chemotype is abundant in palustrol and this compound, while another is rich in γ-terpineol, exhibiting variations in this compound and other constituent percentages. []

Q4: What is the proposed biosynthetic pathway for this compound?

A4: While the exact biosynthetic pathway remains under investigation, studies suggest that this compound biosynthesis likely involves carbocation cyclization and rearrangement mechanisms. It has been proposed that a 1,4-alkyl shift is involved, but computational studies using density functional theory indicate that this step is energetically unfavorable, suggesting alternative pathways are more likely. [, ]

Q5: Are there any structural isomers of this compound found in nature?

A5: Yes, this compound has a structural isomer called palustrol, which often co-occurs with this compound in several plant essential oils. [, , ]

Q6: What are the reported biological activities of this compound?

A6: Research suggests that this compound may possess various biological activities, including:

  • Anti-inflammatory activity: Studies have indicated that this compound might contribute to the anti-inflammatory properties observed in essential oils from certain Myrtaceae species. []
  • Antifungal activity: this compound-containing essential oils from Rhododendron tomentosum have demonstrated antifungal activity against Candida parapsilosis and Saccharomyces cerevisiae. []
  • Antibacterial activity: this compound, along with other components in essential oils from Betonica grandiflora, showed moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus. []
  • Hypouricemic potential: Traditional use of Ledum palustre (containing this compound) for gout and arthritis suggests potential hypouricemic effects, although further research is needed to confirm this activity and its mechanism. []
  • Mosquito larvicidal activity: this compound has been positively correlated with the larvicidal activity of certain Eucalyptus essential oils against Aedes aegypti larvae. []

Q7: What analytical techniques are commonly employed to characterize and quantify this compound?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique used for the identification and quantification of this compound in essential oils and plant extracts. [, , , , , , , , , , , ] Nuclear magnetic resonance (NMR) spectroscopy is also employed to confirm the structure of isolated this compound. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.